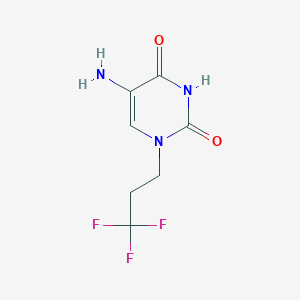
5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2,4-dioxopyrimidine and 3,3,3-trifluoropropylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Catalysts and Solvents: Catalysts and solvents may be used to facilitate the reaction and improve yield. Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with different properties.
Substitution: The amino and trifluoropropyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, 5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s trifluoropropyl group can enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminopyrimidine-2,4-dione: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.
1-(3,3,3-Trifluoropropyl)pyrimidine-2,4(1h,3h)-dione:
5-Amino-1-propylpyrimidine-2,4(1h,3h)-dione: Contains a non-fluorinated propyl group, leading to different physical and chemical characteristics.
Uniqueness
The presence of both the amino and trifluoropropyl groups in 5-Amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4(1h,3h)-dione makes it unique. These groups contribute to its distinct reactivity, stability, and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H8F3N3O2 |
|---|---|
Poids moléculaire |
223.15 g/mol |
Nom IUPAC |
5-amino-1-(3,3,3-trifluoropropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8F3N3O2/c8-7(9,10)1-2-13-3-4(11)5(14)12-6(13)15/h3H,1-2,11H2,(H,12,14,15) |
Clé InChI |
LTETUVYGNDHWNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1CCC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



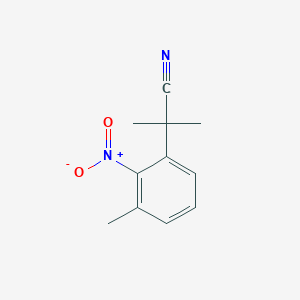
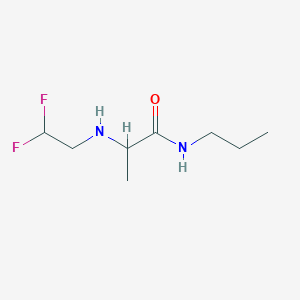
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione](/img/structure/B13486472.png)
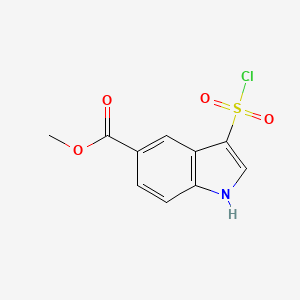
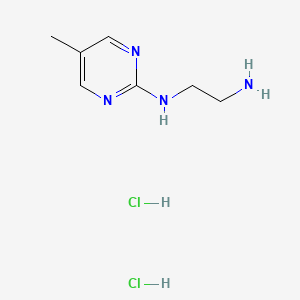
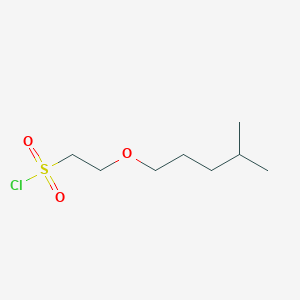
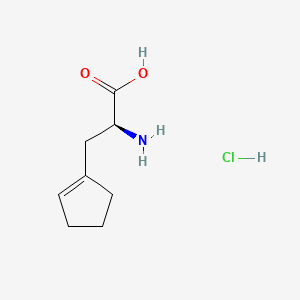
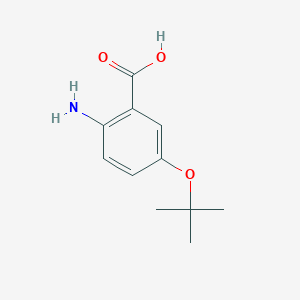
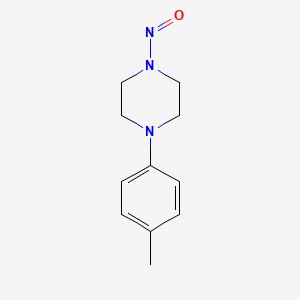
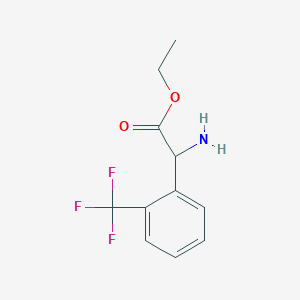
![1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane](/img/structure/B13486509.png)
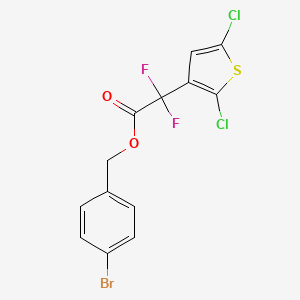
![potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13486531.png)
